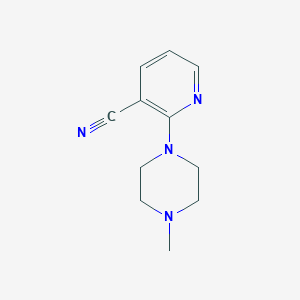

2-(4-甲基哌嗪-1-基)烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . It is a specialty product used for proteomics research .

Synthesis Analysis

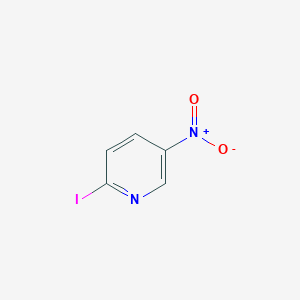

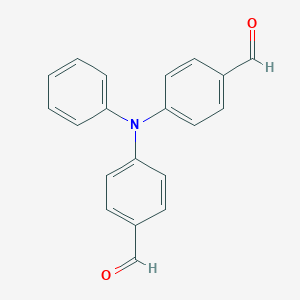

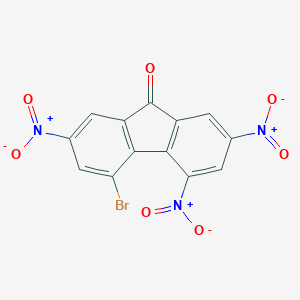

The synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile involves a one-pot method under microwave conditions . The Knoevenagel condensation reaction is used in this process . An efficient palladium-catalyzed C–C Suzuki coupling is also used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of 2-(4-Methylpiperazin-1-yl)nicotinonitrile is represented by the formula C11H14N4 . More detailed structural analysis would require additional information such as spectroscopic data.Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.26 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用

抗炎研究

该化合物已被研究用于其潜在的抗炎作用。 发表在Springer上的一项研究探讨了其对醋酸诱导的伤害感受的影响,这是一种评估具有潜在镇痛和抗炎特性的物质的模型 .

材料科学

发表在Springer上的研究还表明,该化合物的衍生物已被用于显微硬度测量,这对理解材料的机械性能非常重要 .

抗抑郁药理学

ResearchGate 上的一项研究讨论了该化合物衍生物的药理学,特别是它作为啮齿动物行为模型中抗抑郁剂的潜力 .

有机合成

该化合物已被用作铜(II)乙酸盐介导的芳烃氰化反应中的氰源,如英国皇家化学会报道的那样,促进了氰基衍生物的合成 .

生物制药生产

据 VWR 称,该化合物用于蛋白质组学研究,并且可能在生物制药生产过程中有应用 .

如需更详细的信息或其他应用,可能需要访问专门的数据库或联系药物化学专家。

作用机制

The exact mechanism of action of 2-(4-Methylpiperazin-1-yl)nicotinonitrilerazine-1-ylnicotinonitrile is not yet fully understood. However, it is believed that the compound interacts with various cellular proteins, enzymes, and receptors, leading to a variety of biological effects. For example, it has been found to inhibit the activity of certain enzymes involved in inflammation and to activate certain receptors involved in the regulation of mood.

Biochemical and Physiological Effects

2-(4-Methylpiperazin-1-yl)nicotinonitrilerazine-1-ylnicotinonitrile has been found to have a range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, it has been studied for its potential use in the treatment of a variety of neurological disorders, including depression and anxiety. Furthermore, it has been found to modulate the activity of certain enzymes involved in inflammation and to activate certain receptors involved in the regulation of mood.

实验室实验的优点和局限性

The use of 2-(4-Methylpiperazin-1-yl)nicotinonitrilerazine-1-ylnicotinonitrile in laboratory experiments has a number of advantages and limitations. One of the major advantages is its availability in a wide range of concentrations and purity levels. This makes it easier to obtain and use for experiments. In addition, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and may require the use of organic solvents to dissolve it. Furthermore, it is not very stable and may degrade over time.

未来方向

The potential applications of 2-(4-Methylpiperazin-1-yl)nicotinonitrilerazine-1-ylnicotinonitrile are vast and varied. In the future, it could be used in the treatment of a variety of medical conditions, including depression and anxiety. In addition, it could be used in the synthesis of drugs and other compounds. Furthermore, it could be used in the development of new materials and technologies. Finally, it could be used in the development of new diagnostic tools and treatments for a variety of diseases.

合成方法

2-(4-Methylpiperazin-1-yl)nicotinonitrilerazine-1-ylnicotinonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methylpiperazine-1-ylacetone with sodium cyanide in an aqueous solution. This reaction yields the desired compound in a high yield. Other methods for synthesizing 4-methylpiperazine-1-ylnicotinonitrile include the reaction of 4-methylpiperazine-1-ylacetone with acrylonitrile, the reaction of 4-methylpiperazine-1-ylacetone with sodium borohydride, and the reaction of 4-methylpiperazine-1-ylacetone with sodium hydroxide.

安全和危害

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIUSLVQWZDMIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200982 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52943-14-3 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052943143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)

![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)